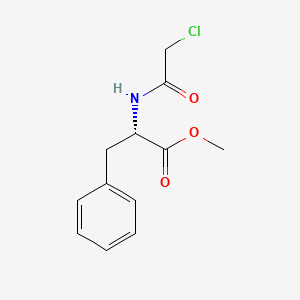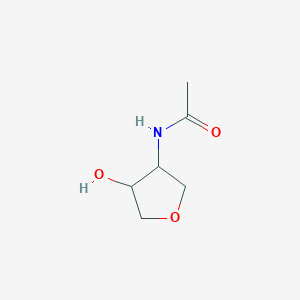
Nonyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 2-ethylhexanoate is an ester compound formed from nonyl alcohol and 2-ethylhexanoic acid. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors and are used in various applications, including fragrances, flavorings, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2-ethylhexanoate can be synthesized through the esterification reaction between nonyl alcohol and 2-ethylhexanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using enzymatic catalysis. For example, immobilized lipase enzymes, such as Novozym 435, can be used to catalyze the esterification reaction in a solvent like n-hexane. This method offers advantages such as higher specificity, milder reaction conditions, and easier product purification .
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-ethylhexanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into nonyl alcohol and 2-ethylhexanoic acid in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or enzymes in the presence of an alcohol.
Major Products Formed
Hydrolysis: Nonyl alcohol and 2-ethylhexanoic acid.
Reduction: Nonyl alcohol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Scientific Research Applications
Nonyl 2-ethylhexanoate has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential use in biodegradable and biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of lubricants, plasticizers, and cosmetics due to its excellent wetting behavior and non-greasy feel
Mechanism of Action
The mechanism of action of nonyl 2-ethylhexanoate in its applications is primarily based on its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrophobic interactions and hydrogen bonding. In biological systems, its biocompatibility and biodegradability make it suitable for use in drug delivery and other biomedical applications.
Comparison with Similar Compounds
Nonyl 2-ethylhexanoate can be compared with other esters such as:
Cetyl 2-ethylhexanoate: Similar in structure but derived from cetyl alcohol.
Ethyl 2-ethylhexanoate: Derived from ethyl alcohol, used in fragrances and flavorings.
Isopropyl 2-ethylhexanoate: Derived from isopropyl alcohol, used in personal care products for its emollient properties.
This compound is unique due to its specific combination of nonyl alcohol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties suitable for various applications.
Properties
Molecular Formula |
C17H34O2 |
|---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
nonyl 2-ethylhexanoate |
InChI |
InChI=1S/C17H34O2/c1-4-7-9-10-11-12-13-15-19-17(18)16(6-3)14-8-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
DPNHJKKWWDXLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)


![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)





![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
